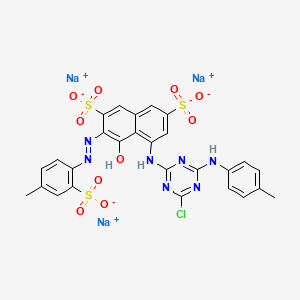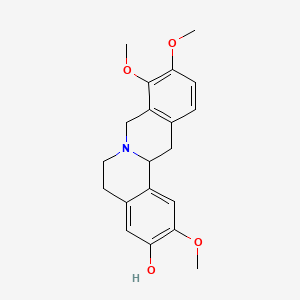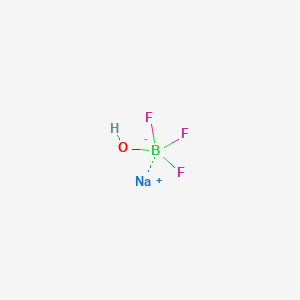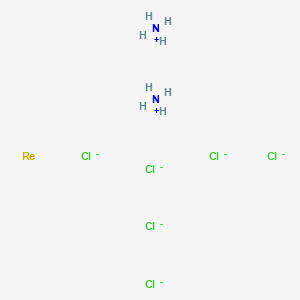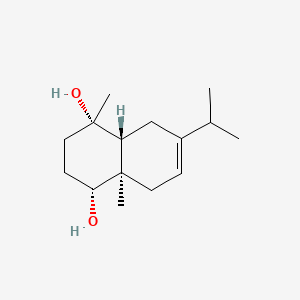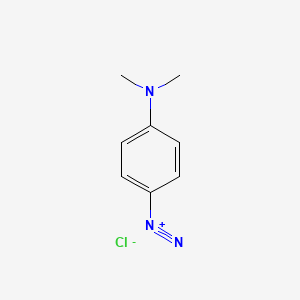
ATTAPULGITE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Attapulgite, also known as palygorskite, is a clay mineral, a basic hydrous silicate of magnesium and aluminum . It is a 2:1 magnesium aluminum silicate clay found in the earth as a marginal marine sedimentary deposit . In its raw form, attapulgite clay is a blueish-gray or grayish-green color .
Synthesis Analysis
Attapulgite can be modified to enhance its properties. For instance, it can be combined with graphene to create a conductive composite for use in waterborne coatings . Another study used a one-step organic modification method to develop chlorosilane-modified attapulgite (Si-ATP) with great hydrophobic and lipophilic properties .Molecular Structure Analysis
The molecular formula of attapulgite is (Mg,Al)2Si4O10(OH)4(H2O) . At the microscopic level, the attapulgite structure is crystalline, with each individual crystal being in the shape of a rod .Chemical Reactions Analysis
Attapulgite can undergo various chemical reactions. For example, it can be modified by a silane coupling agent to make conductive attapulgite uniformly load on the surface of graphene . Another study used a facile one-step organic modification method to develop chlorosilane-modified attapulgite (Si-ATP) with great hydrophobic and lipophilic properties .Physical And Chemical Properties Analysis
Attapulgite has unique physical and chemical properties, such as large specific surface area, high chemical stability, strong adsorption, suspension, and slow release . It has a high surface area (150-320m2/g), which gives it its desirable absorbent properties .Scientific Research Applications
Wastewater Treatment
Attapulgite’s crystalline hydrated magnesium-aluminium silicate composition and layer-chain structure give it exceptional adsorption and catalytic properties. These make it suitable for use as adsorbents and catalysts in wastewater treatment . Its modification has been extensively researched to improve performance, particularly for refractory organic wastewater treatments .
Adsorption of Dyes
The purification and modification of low-grade attapulgite have been developed to enhance its adsorption properties. For instance, modified attapulgite has been used for the adsorption of Congo Red, a synthetic dye, from aqueous solutions. This application showcases its potential in addressing industrial dye pollution .
Soil Improvement
Attapulgite clay minerals, with their fiber network structure and gelling characteristics, can be directly applied or used as functional slow-release fertilizers in sandy soil. This application significantly improves soil structure, water holding, and fertilizer retention performance, while reducing nutrient leaching loss .
Environmental Remediation
Innovative environmental applications of attapulgite include the design and creation of “Geosynthetic Reactive Clay - GRC” as a commercial product for the remediation of soil contaminated with toxic metals .
Agriculture
Attapulgite’s gelling characteristics allow it to be added to silty soil, where it helps form larger particle aggregates, thereby improving the soil’s water retention capabilities. This is particularly beneficial for the development of sandy soil structures and the enhancement of water holding and fertilizer retention performance .
Radionuclide Treatment
Modified attapulgite has shown promise in the treatment of radionuclides. The modification process increases the number of pores, pore diameter, and specific surface area, which in turn enhances the adsorption activity and performance of attapulgite in capturing radionuclides .
Mechanism of Action
Target of Action
Attapulgite, a magnesium aluminium phyllosilicate , primarily targets the gastrointestinal tract, specifically the stomach and digestive tract . It is used in medicine to physically bind to acids and toxic substances present in these areas .
Mode of Action
The mode of action of attapulgite is primarily adsorptive . It binds to water, toxins, and bacteria, contributing to firmer stools and reducing fluid loss from diarrhea . This adsorption process helps in detoxifying the gastrointestinal tract and managing symptoms of diarrhea .
Pharmacokinetics
Attapulgite is an oral, nonabsorbed medication . It works by adsorbing (binding) large numbers of bacteria and toxins and reducing the loss of water . Given its nonabsorbed nature, it is likely that attapulgite remains largely within the gastrointestinal tract and is excreted in the feces .
Result of Action
The primary result of attapulgite’s action is the reduction of diarrhea symptoms. By adsorbing water, toxins, and bacteria, attapulgite contributes to firmer stools and reduces fluid loss . It also reduces the number of bowel movements, improves the consistency of loose or watery stools, and relieves the gastrointestinal cramping often associated with diarrhea .
Action Environment
The action of attapulgite can be influenced by environmental factors. For instance, the pH of the gastrointestinal tract can affect the adsorption capacity of attapulgite . Additionally, the presence of other substances in the stomach or intestines, such as food or other medications, may also influence the efficacy of attapulgite
Safety and Hazards
Future Directions
Attapulgite has potential applications in various fields. For instance, it can be used as a carrier material for fatty acids phase change material . It also has potential applications in energy conservation buildings at different function temperatures . Another study suggested that attapulgite has the potential to improve the characteristics of biomass composites in a simpler and more environmentally friendly method .
properties
| { "Design of the Synthesis Pathway": "The synthesis of attapulgite involves the reaction of magnesium oxide with aluminum sulfate in the presence of sodium silicate.", "Starting Materials": ["Magnesium oxide", "Aluminum sulfate", "Sodium silicate"], "Reaction": [ "Mix magnesium oxide with aluminum sulfate in a reactor vessel.", "Add water to the mixture and stir until it dissolves.", "Add sodium silicate to the mixture and stir until a gel forms.", "Heat the gel mixture to 70-80°C for 24-48 hours.", "Filter the resulting solid and wash with water.", "Dry the solid at 100-110°C for several hours.", "Grind the dried solid to obtain attapulgite powder." ] } | |
CAS RN |
12174-11-7 |
Product Name |
ATTAPULGITE |
Molecular Formula |
2Al.3Mg.6O3Si |
Molecular Weight |
583.377 |
Origin of Product |
United States |
Q & A
Q1: What is the chemical composition of attapulgite?
A1: Attapulgite is a hydrated magnesium aluminum silicate. []
Q2: What is unique about the structure of attapulgite?
A2: Attapulgite possesses a distinctive fibrous structure composed of parallel aggregates resembling rods. This structure contributes to its large specific surface area and adsorption capacity. [, ]
Q3: Can the surface properties of attapulgite be modified?
A3: Yes, attapulgite can be modified to enhance its properties. For instance, treatment with sodium dodecyl sulfate (SDS) increases its negative surface charge, improving its adsorption capacity for cationic dyes like Auramine. [, ] Acid treatment can also purify attapulgite and enhance its dispersibility, leading to a more homogenous material. [, ]
Q4: How does the purification process impact attapulgite's properties?
A4: Purification of attapulgite, often using acid treatments, can significantly impact its properties. For example, purified attapulgite exhibits a higher specific surface area compared to its non-purified counterpart. [] This increase in surface area can further enhance its adsorption capabilities. []
Q5: What are some prominent applications of attapulgite?
A5: Attapulgite finds applications in various fields, including:
- Antidiarrheal medication: Attapulgite's adsorption properties make it effective in treating diarrhea. Research suggests that purified attapulgite from Mbodiene, Senegal, shows potential as an oral antidiarrheal agent. []
- Water treatment: Attapulgite demonstrates efficiency in removing heavy metals like lead (Pb) and copper (Cu) from wastewater. Modifications with compounds like lanthanum nitrate and iron chloride further enhance its adsorption capabilities. [, ]
- Construction materials: Attapulgite serves as a component in various building materials, including insulating bricks, ceramsite, and heat insulation boards. [, , , , ]
- Nanocomposite materials: When incorporated into materials like epoxy resin, attapulgite enhances their mechanical properties, including tensile strength and toughness. []
Q6: Can attapulgite be combined with other materials to create composites?
A6: Yes, attapulgite can be incorporated into various matrices to create composite materials with enhanced properties. For example, combining attapulgite with polylactic acid (PLA) results in a composite with improved rigidity and toughness compared to PLA alone. []
Q7: How does the addition of attapulgite affect the properties of polymers like polypropylene?
A7: Attapulgite can act as a nucleating agent in polymers like polypropylene (PP), affecting its crystallization behavior. The presence of attapulgite, especially when well-dispersed, can lead to the formation of PP transcrystals on its surface, influencing the polymer's mechanical and thermal properties. []
Q8: How does attapulgite behave in different pH environments?
A8: Attapulgite’s behavior can be influenced by the surrounding pH. Studies show that its ability to remove Chromium (VI) from aqueous solutions varies with pH. For instance, attapulgite exhibits higher removal efficiency at lower pH levels. [] Conversely, in acetic acid solutions, attapulgite tends to aggregate at pH levels below 3.5 but displays individual rod-like structures at pH 4 and above. []
Q9: How does the presence of attapulgite affect the hydraulic conductivity of soil mixtures?
A9: Attapulgite can significantly impact the hydraulic conductivity of materials like sand. Research indicates that increasing the attapulgite content in sand-attapulgite mixtures leads to a decrease in hydraulic conductivity, making it a potential substitute for soil-bentonite mixtures in applications like landfill cut-off walls. []
Q10: What are some areas of ongoing research related to attapulgite?
A10: Research on attapulgite continues to explore its potential in diverse areas, including:
- Drug delivery: Investigating its use in targeted drug delivery systems. []
- Environmental remediation: Exploring its application in removing pollutants, such as heavy metals and dyes, from water and soil. [, , ]
- Catalysis: Studying its potential as a catalyst or catalyst support in various chemical reactions. [, ]
- Material science: Developing novel composite materials with improved mechanical, thermal, and barrier properties. [, , ]
Q11: Are there any safety concerns regarding the use of attapulgite?
A11: While attapulgite is generally considered safe for many applications, further research is crucial to assess any potential long-term effects, particularly in contexts like drug delivery and environmental release. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



